

# Application Notes: N-Arachidonoyl Glycine as a Tool to Study GPR55 Signaling

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## Compound of Interest

Compound Name: *N-Arachidonoyl glycine*

Cat. No.: *B109906*

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## Introduction

**N-Arachidonoyl glycine** (NAGly), an endogenous lipoamino acid, has been identified as an agonist for the G protein-coupled receptor 55 (GPR55).<sup>[1][2][3]</sup> This makes NAGly a valuable pharmacological tool for elucidating the complex signaling pathways and physiological roles of GPR55. These application notes provide a comprehensive overview of NAGly's utility in studying GPR55, including its effects on key signaling cascades, quantitative data on its activity, and detailed protocols for relevant in vitro assays.

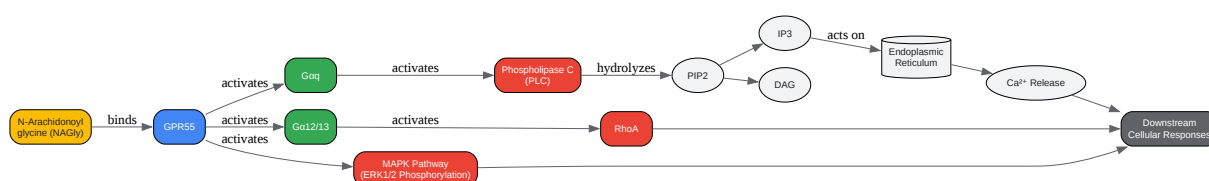
GPR55 is implicated in a variety of physiological and pathological processes, and its activation has been linked to downstream signaling events including intracellular calcium mobilization, activation of mitogen-activated protein kinases (MAPK), and RhoA activation.<sup>[1][4]</sup> The use of NAGly allows for the specific interrogation of these GPR55-mediated pathways.

## GPR55 Signaling Pathways Activated by N-Arachidonoyl Glycine

Upon binding to GPR55, NAGly initiates a cascade of intracellular events. The receptor primarily couples to Gαq and Gα12/13 proteins.<sup>[5]</sup> Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on

the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[1] The Gα12/13 pathway activation leads to the stimulation of the small GTPase RhoA.

Furthermore, GPR55 activation by NAGly has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway.[1] The signaling events are summarized in the diagram below.



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### GPR55 Signaling Pathway Activated by NAGly

## Data Presentation

The following table summarizes the effective concentrations of **N-Arachidonoyl glycine** in inducing GPR55-mediated signaling events based on published literature. While specific EC<sub>50</sub> values for NAGly at GPR55 are not consistently reported, the concentrations provided give an indication of its potency.

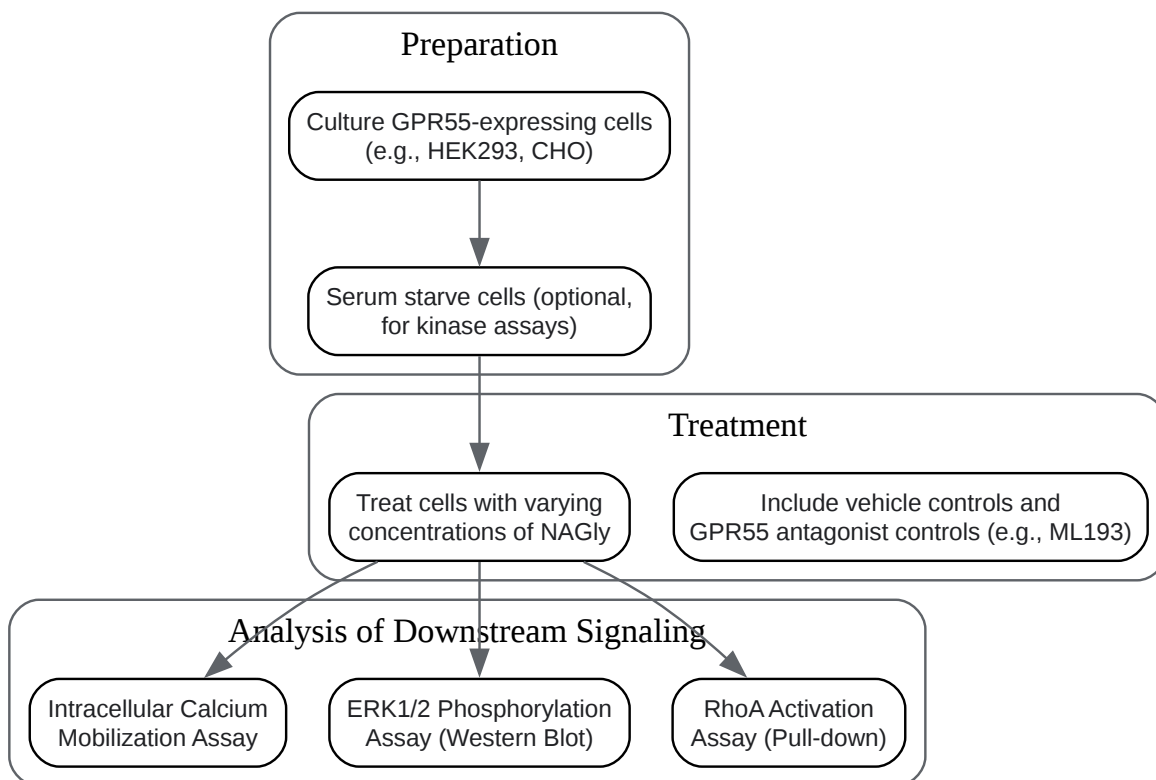
| Ligand                         | Assay                              | Cell Line    | Effective Concentration  | Observed Effect                             | Reference           |
|--------------------------------|------------------------------------|--------------|--------------------------|---|---------------------|
| N-Arachidonoyl glycine (NAGly) | Intracellular Calcium Mobilization | HAGPR55/C HO | 3 $\mu$ M                | Peak increase in intracellular calcium      | <a href="#">[1]</a> |
| N-Arachidonoyl glycine (NAGly) | ERK1/2 Phosphorylation             | HAGPR55/C HO | 3 $\mu$ M and 10 $\mu$ M | 2-3 fold increase in ERK1/2 phosphorylation | <a href="#">[1]</a> |

## Experimental Protocols

Detailed methodologies for key experiments to study GPR55 signaling using NAGly are provided below.

## Experimental Workflow

A typical workflow for investigating the effects of NAGly on GPR55 signaling involves cell culture, treatment with NAGly, and subsequent analysis of downstream signaling events.



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### Typical Experimental Workflow

## Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium levels using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

- GPR55-expressing cells (e.g., HAGPR55/CHO cells)
- **N-Arachidonoyl glycine (NAGly)**
- Fura-2 AM
- Pluronic F-127

- Hanks' Balanced Salt Solution (HBSS) with and without calcium
- GPR55 antagonist (e.g., ML193) for control experiments
- 96-well black, clear-bottom plates
- Fluorescence plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)

#### Procedure:

- Cell Seeding: Seed GPR55-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
- Fura-2 AM Loading:
  - Prepare a Fura-2 AM loading solution in HBSS containing calcium. A typical concentration is 2-5  $\mu$ M Fura-2 AM with 0.02% Pluronic F-127.
  - Remove the culture medium from the cells and wash once with HBSS.
  - Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
- Washing:
  - After incubation, gently wash the cells twice with HBSS to remove extracellular Fura-2 AM.
  - Add fresh HBSS to each well.
- Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio (F340/F380) for a few minutes.
- NAGly Stimulation:
  - Prepare serial dilutions of NAGly in HBSS.
  - Using the plate reader's injector, add the NAGly solutions to the wells.

- Immediately begin recording the fluorescence ratio (F340/F380) over time. A transient increase in the ratio indicates a rise in intracellular calcium.
- Data Analysis:
  - Calculate the F340/F380 ratio for each time point.
  - Normalize the data to the baseline fluorescence.
  - The peak response after NAGly addition represents the maximum calcium mobilization.

## Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 as a measure of MAPK pathway activation.

Materials:

- GPR55-expressing cells
- **N-Arachidonoyl glycine (NAGly)**
- Serum-free culture medium
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
- HRP-conjugated secondary antibody

- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
  - Seed GPR55-expressing cells in 6-well plates.
  - Once confluent, serum-starve the cells for 4-12 hours.
  - Treat the cells with different concentrations of NAGly for a specified time (e.g., 5-30 minutes). Include a vehicle control.
- Cell Lysis:
  - After treatment, place the plates on ice and wash the cells with ice-cold PBS.
  - Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
  - Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a protein assay.
- SDS-PAGE and Western Blotting:
  - Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Detection and Analysis:
  - Capture the chemiluminescent signal using an imaging system.
  - Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
  - Quantify the band intensities using densitometry software. The ratio of p-ERK to t-ERK indicates the level of ERK1/2 activation.

## Protocol 3: RhoA Activation Assay (Pull-down)

This protocol describes a pull-down assay to measure the activation of RhoA.

Materials:

- GPR55-expressing cells
- **N-Arachidonoyl glycine (NAGly)**
- RhoA activation assay kit (containing Rhotekin-RBD beads)
- Lysis/Wash buffer (as provided in the kit)
- GTPyS (for positive control) and GDP (for negative control)
- Anti-RhoA antibody
- SDS-PAGE and Western blotting reagents

Procedure:

- Cell Treatment and Lysis:



- Culture and treat the cells with NAGly as described in the ERK1/2 phosphorylation assay protocol.
- Lyse the cells using the provided lysis buffer and clarify the lysates by centrifugation.
- Protein Quantification: Determine the protein concentration of the cell lysates.
- Pull-down of Active RhoA:
  - Normalize the protein amount for each sample.
  - Add Rhotekin-RBD beads to each lysate and incubate for 1 hour at 4°C with gentle rotation to pull down GTP-bound (active) RhoA.
  - For controls, a portion of the lysate can be loaded with GTPyS (non-hydrolyzable GTP analog) for a positive control or GDP for a negative control prior to the pull-down.
- Washing: Pellet the beads by centrifugation and wash them multiple times with the wash buffer to remove non-specifically bound proteins.
- Elution and Western Blotting:
  - Resuspend the beads in Laemmli buffer and boil to elute the bound proteins.
  - Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Perform a Western blot using an anti-RhoA antibody to detect the amount of activated RhoA.
  - Also, run a Western blot on the total cell lysates to determine the total amount of RhoA in each sample for normalization.
- Analysis: Quantify the band intensities to determine the relative amount of active RhoA in each sample.

## Conclusion

**N-Arachidonoyl glycine** serves as a critical tool for researchers studying GPR55. Its ability to specifically activate the receptor and its downstream signaling pathways, including calcium mobilization, ERK1/2 phosphorylation, and RhoA activation, allows for a detailed investigation of GPR55 function. The protocols and data presented in these application notes provide a solid foundation for utilizing NAGly in GPR55 research and drug discovery efforts.

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